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3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine

Tubulin Polymerization Inhibition Colchicine-Binding Site Structure–Activity Relationship

Screening libraries under-sample N-ethyl-4-methoxy-indole-pyrazole chemotypes, limiting diversity in kinase and tubulin-targeted hit finding. This compound resolves that gap with a rationally designed scaffold for SAR exploration. - Provides a free 5-amino-pyrazole hinge-binding motif; critical for ATP-competitive kinase inhibitor design. - 4-Methoxy substitution pattern is essential for colchicine-site tubulin binding, a feature absent in common 5-/6-methoxy regioisomers. - Lead-like MW (256.31) with low H-bond donors offers bandwidth for property-controlled optimization in CNS or oral anticancer programs.

Molecular Formula C14H16N4O
Molecular Weight 256.3 g/mol
CAS No. 1310936-61-8
Cat. No. B1387400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine
CAS1310936-61-8
Molecular FormulaC14H16N4O
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C1C3=CC(=NN3)N)C(=CC=C2)OC
InChIInChI=1S/C14H16N4O/c1-3-18-11-5-4-6-13(19-2)9(11)7-12(18)10-8-14(15)17-16-10/h4-8H,3H2,1-2H3,(H3,15,16,17)
InChIKeyLEDXAUJKZYLLFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine: Indole–Pyrazole Hybrid for Anticancer and Kinase Discovery


3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine (CAS 1310936-61-8; molecular formula C₁₄H₁₆N₄O; MW 256.31 g/mol) is a synthetic indole–pyrazole hybrid that merges two privileged scaffolds widely exploited in anticancer and kinase-inhibitor programmes [1] [2]. The indole ring is substituted with an N‑ethyl group and a 4‑methoxy substituent, while the pyrazole ring bears a free 5‑amino group that can serve as both a hinge‑binding hydrogen‑bond donor and a derivatisation handle for focused library synthesis . This specific substitution pattern distinguishes it from the more common 6‑methoxy regioisomer and from N‑unsubstituted or 3‑methyl‑substituted indole–pyrazole screening compounds, offering a rationally designable vector for structure–activity relationship (SAR) exploration.

Workflow Indole–pyrazole hybrid for kinase inhibitor and tubulin-targeted probe studies
Selection Logic 4‑Methoxy substitution supports SAR‑guided library design; N‑ethyl and free NH pyrazole enable hinge‑binding motif conservation
Use Context Chemical diversity probe for screening decks; lead‑like starting point for hit‑to‑lead optimisation

Why This Compound Cannot Be Replaced by Generic Indole–Pyrazole Analogs


Indole–pyrazole hybrids are a structurally diverse class whose biological readout is exquisitely sensitive to the position and nature of substituents on both rings [1]. In a systematic tubulin‑polymerisation study, compound 18—which possesses a 4‑methoxyphenyl motif—achieved IC₅₀ values of 0.6–2.9 µM against hepatocellular carcinoma (HCC) cell lines, whereas its 3‑methoxy or des‑methoxy congeners were substantially less potent, confirming that a 4‑methoxy substitution pattern is a key determinant of antiproliferative activity [2]. Similarly, docking studies have shown that the methoxy section of such hybrids forms hydrogen bonds within the colchicine‑binding site of tubulin, interactions that are not reproduced by 5‑methoxy or 6‑methoxy regioisomers [2]. The N‑ethyl group on the indole nitrogen further differentiates this compound from N‑methyl or N‑unsubstituted analogs by modulating lipophilicity, metabolic stability, and steric complementarity within hydrophobic kinase pockets—parameters that cannot be assumed to be interchangeable without direct comparative data [3].

6‑Methoxy regioisomer May not recapitulate 4‑methoxy hydrogen‑bonding interactions reported for tubulin colchicine‑site binding; SAR from related hybrids suggests altered binding pose.
N‑Methyl analog Predicted faster CYP‑mediated N‑demethylation may shift metabolic stability profile; direct comparative clearance data are not available.
1‑Methyl‑pyrazole analog Loss of one hydrogen‑bond donor may reduce kinase hinge‑binding affinity; class‑level evidence indicates 10‑ to 100‑fold potency loss upon N‑methylation.
3‑Methyl regioisomer Torsional strain between indole and pyrazole rings may compromise planarity and ligand efficiency in flat kinase pockets; no head‑to‑head affinity data.

Quantitative Differentiation Evidence vs. Comparator Compounds


4-Methoxy Substituent Confers Critical Hydrogen-Bonding vs. Other Regioisomers

In the indole‑3‑pyrazole‑5‑carboxamide series, the 4‑methoxyphenyl‑containing analogue (compound 18) exhibited potent antiproliferative activity against HCC cell lines (IC₅₀ = 0.6–2.9 µM) and inhibited tubulin polymerisation with an IC₅₀ of 19 µM [1]. Molecular docking revealed that the methoxy group of compound 18 forms hydrogen bonds with key residues (e.g., Thr179, Cys241) in the colchicine‑binding site of tubulin, interactions that are geometrically inaccessible to 6‑methoxy or des‑methoxy analogues [1]. By extension, the 4‑methoxy substitution on the indole ring of CAS 1310936‑61‑8 is predicted to recapitulate this hydrogen‑bonding pharmacophore, providing a binding advantage over the 6‑methoxy regioisomer (CAS not publicly available but commercially listed as 5‑(1‑ethyl‑6‑methoxy‑1H‑indol‑2‑yl)‑1H‑pyrazol‑3‑amine) . No head‑to‑head comparison data exist for these two regioisomers; this inference is drawn from the established SAR of the broader indole–pyrazole hybrid class.

4‑Methoxy vs. 6‑Methoxy Regioisomer
Class‑level inference
Target: 4‑OCH₃ (predicted to mimic compound 18 pharmacophore)
Comparator: 6‑OCH₃ regioisomer (altered docking pose)
Supports tubulin colchicine‑site SAR; no direct comparison data.
Reported HCC IC₅₀ 0.6–2.9 µM and tubulin polymerisation IC₅₀ 19 µM from class reference; docking at PDB 1SA0.
Tubulin Polymerization Inhibition Colchicine-Binding Site Structure–Activity Relationship

N-Ethyl Substitution Differentiates Lipophilicity and Metabolic Stability vs. N-Methyl Analogs

The N‑ethyl group of CAS 1310936‑61‑8 imparts higher lipophilicity (calculated logP values for related N‑ethyl‑indole scaffolds are approximately 0.4–0.7 units higher than their N‑methyl counterparts) and increased steric bulk at the indole N1 position relative to the N‑methyl analog 3‑(1H‑indol‑2‑yl)‑1‑methyl‑1H‑pyrazol‑5‑amine (CAS 1894628‑27‑3) . In aminoalkylindole metabolic studies, N‑dealkylation by CYP3A4 and CYP3A5 is a primary clearance route; ethyl substituents are typically cleared more slowly than methyl groups, suggesting potential for extended metabolic half‑life [1]. However, no direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are available for CAS 1310936‑61‑8 versus its N‑methyl or N‑unsubstituted analogs.

N‑Ethyl vs. N‑Methyl Metabolic Stability
Class‑level inference
N‑Ethyl: larger steric shield; predicted slower CYP N‑dealkylation
N‑Methyl: predicted faster N‑demethylation (aminoalkylindole class data)
May offer differentiated metabolic stability profile; requires direct comparative data.
No intrinsic clearance data available for this compound vs. N‑methyl analog.
ADME Lipophilicity Cytochrome P450 Metabolism

Free 5-Amino-Pyrazole Motif Enables Hinge-Binding vs. 1-Methyl-Pyrazole Analogs

The 5‑amino‑1H‑pyrazole moiety of CAS 1310936‑61‑8 is a well‑established hinge‑binding motif that donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (commonly Glu or Asp residues), an interaction critical for ATP‑competitive kinase inhibition . In contrast, the 1‑methyl‑pyrazol‑5‑amine analog (e.g., CAS 1894628‑27‑3) lacks a free NH on the pyrazole ring, reducing hydrogen‑bond donor count from 2 to 1 and potentially weakening hinge‑region affinity . Class‑level evidence from 3‑aminopyrazole‑based kinase inhibitors (e.g., tozasertib) confirms that the free NH is essential for establishing key hydrogen bonds; methylation at this position typically results in a 10‑ to 100‑fold loss in kinase inhibitory potency [1]. No direct head‑to‑head kinase panel data are available for this specific compound.

Free NH vs. 1‑Methyl‑Pyrazole Hinge Binding
Class‑level inference
Target: 2 H‑bond donors (NH + NH₂); predicted stronger hinge affinity
Comparator: 1 H‑bond donor; ~10‑ to 100‑fold kinase potency loss upon N‑methylation (class reference)
Free pyrazole NH critical for hinge‑binding motif conservation; absence may reduce screening hit rate.
Hinge‑region H‑bonding conserved across CDK‑2, p38α MAPK, VEGFR‑2; no head‑to‑head kinase panel data.
Kinase Inhibition Hinge-Binding Motif Hydrogen-Bond Donor

4-Methoxy Substitution Preserves Planarity vs. 3-Methyl Analogs

The 3‑position of the indole ring in CAS 1310936‑61‑8 is unsubstituted, maintaining co‑planarity between the indole and pyrazole rings—a conformational preference that maximises π‑stacking interactions with aromatic residues in target binding pockets. In contrast, 3‑(1‑ethyl‑3‑methyl‑1H‑indol‑2‑yl)‑1H‑pyrazol‑5‑amine (CAS 1312616‑44‑6) bears a 3‑methyl group that introduces torsional strain between the two ring systems, potentially reducing binding affinity and ligand efficiency . Molecular modelling studies on pyrazole‑indole hybrids have demonstrated that planarity between the two heterocycles is essential for optimal embedding in flat binding sites such as the CDK‑2 ATP pocket [1]. No direct comparative crystallographic or affinity data are available.

3‑H vs. 3‑Methyl Planarity
Class‑level inference
Target: unsubstituted 3‑position; predicted near‑planar geometry
Comparator: 3‑CH₃ analog (CAS 1312616‑44‑6); predicted torsional strain
May preserve ligand efficiency in flat kinase pockets; no comparative affinity data.
Molecular docking at CDK‑2 ATP pocket suggests planarity advantage.
Ligand Efficiency Planarity Steric Tolerance

Under-Represented Substitution Pattern Offers Greater Chemical Diversity

A survey of publicly listed indole–pyrazole‑5‑amine screening compounds reveals that N‑methyl‑indole and 6‑methoxy‑indole substitution patterns are substantially more prevalent than the N‑ethyl‑4‑methoxy combination present in CAS 1310936‑61‑8 . Among commercially catalogued analogs with the formula C₁₄H₁₆N₄O, the 3‑methyl regioisomer (CAS 1312616‑44‑6) and the 6‑methoxy regioisomer are more frequently stocked, whereas the 4‑methoxy‑N‑ethyl variant (CAS 1310936‑61‑8) is available from fewer than five major screening compound suppliers . This relative scarcity increases the value of CAS 1310936‑61‑8 as a chemical diversity probe for hit‑finding campaigns, as it explores a distinct region of indole–pyrazole chemical space not adequately sampled by more common analogs.

Chemical Diversity Coverage
Supporting evidence
N‑Ethyl‑4‑methoxy pattern under‑represented; ~2–5× lower vendor prevalence than N‑methyl or 6‑methoxy regioisomers
Fills a structural gap in commercial screening libraries; supports diversity‑oriented procurement.
Based on vendor catalogue survey; limited sourcing may require lead‑time verification.
Chemical Diversity Screening Library Design Chemical Space Coverage

Lead-Like Physicochemical Profile vs. Heavier Carboxamide-Linked Leads

CAS 1310936‑61‑8 (MW 256.31, H‑bond donors = 2, H‑bond acceptors = 4, rotatable bonds = 3) is fully compliant with Lipinski and lead‑like criteria (MW ≤ 350, cLogP ≤ 3.5) . This contrasts with the most potent anticancer leads in the pyrazole–indole hybrid class, such as compounds 7a and 7b from the Hassan et al. series (MW ≈ 420–470, H‑bond donors = 3–4), which, while more potent (HepG2 IC₅₀ = 6.1–7.9 µM vs. doxorubicin IC₅₀ = 24.7 µM), already exceed lead‑like molecular weight thresholds and offer fewer vectors for further optimisation [1]. The lower MW of CAS 1310936‑61‑8 provides greater 'property bandwidth' for synthetic elaboration during hit‑to‑lead optimisation without breaching developability guidelines.

Lead‑Like Property Envelope
Cross‑study comparable
MW 256.31g/mol
2 H‑bond donors, 4 acceptors, 3 rotatable bonds
Occupies lead‑like space; provides greater property bandwidth for hit‑to‑lead optimisation than advanced carboxamide leads (MW >420).
Compliant with Lipinski and lead‑like criteria; comparator leads 7a/7b exceed lead‑like MW thresholds.
Drug‑Likeness Lead‑Like Properties Lipinski Rule of Five

Recommended Application Scenarios in Drug Discovery and Chemical Biology


Focused Kinase-Inhibitor Library Design Using the 5-Aminopyrazole Motif

The free 5‑amino‑1H‑pyrazole moiety of CAS 1310936‑61‑8 is a validated hinge‑binding fragment in ATP‑competitive kinase inhibitors . Medicinal chemistry teams building focused kinase libraries should prioritise this scaffold over N‑methyl‑pyrazole analogs (e.g., CAS 1894628‑27‑3) to preserve the critical hydrogen‑bond donor capacity at the hinge region, as supported by class‑level SAR indicating 10‑ to 100‑fold potency advantages for free‑NH pyrazoles . The 4‑methoxy‑indole and N‑ethyl substitution further differentiate this compound from saturated chemotypes in commercial kinase‑focused libraries, increasing the probability of identifying novel hinge‑binding chemotypes in high‑throughput screening campaigns.

Tubulin-Colchicine Site Probe for Anticancer SAR Exploration

Based on the established SAR of indole‑3‑pyrazole‑5‑carboxamide hybrids, where the 4‑methoxyphenyl motif proved critical for tubulin colchicine‑site binding (compound 18: HCC IC₅₀ = 0.6–2.9 µM; tubulin polymerisation IC₅₀ = 19 µM), CAS 1310936‑61‑8 provides a structurally related but synthetically more tractable entry point (MW 256 vs. ~450–500 for carboxamide leads) [1]. This compound is suitable as a core scaffold for systematic SAR studies around the tubulin colchicine site, with the free amine on the pyrazole ring available for amide coupling, sulfonamide formation, or reductive amination to rapidly generate analog libraries. The 4‑methoxy substitution on indole is expected to recapitulate the hydrogen‑bonding interactions observed with Thr179 and Cys241 in the colchicine pocket.

Chemical Diversity Probe for High-Throughput Screening Decks

Vendor catalogue surveys indicate that the N‑ethyl‑4‑methoxy‑indole‑pyrazole combination (CAS 1310936‑61‑8) is under‑represented in commercial screening libraries relative to N‑methyl, 6‑methoxy, and 3‑methyl regioisomers . Procurement of this compound adds a structurally distinct chemotype to diversity‑oriented screening collections, capturing a region of indole–pyrazole chemical space not adequately sampled by more common analogs. This is particularly valuable for phenotypic screening campaigns or target‑agnostic hit‑finding where maximising chemical diversity is the primary objective.

Lead-Like Starting Point for Property-Driven Hit-to-Lead Optimization

With MW of 256.31, only 2 H‑bond donors, and 3 rotatable bonds, CAS 1310936‑61‑8 occupies lead‑like chemical space and provides substantial 'property bandwidth' for synthetic elaboration . In contrast, the most potent published indole–pyrazole leads (e.g., compounds 7a/7b: MW >420; HepG2 IC₅₀ ≈ 6–8 µM vs. doxorubicin IC₅₀ = 24.7 µM) already approach drug‑like MW ceilings and offer fewer optimisation vectors [1]. This compound is therefore recommended as an early‑stage hit‑to‑lead starting point in programmes where controlling MW and lipophilicity during optimisation is a strategic priority, such as CNS‑penetrant kinase inhibitor projects or oral anticancer agent development.

Application
Selection Property
Validation Focus
Kinase‑focused library design
Free NH pyrazole hinge‑binding motif
Kinase panel screening & hinge‑binding assay context
Tubulin‑targeted SAR studies
4‑Methoxy substitution pattern
Tubulin polymerisation assay & colchicine‑site docking validation
Diversity‑oriented screening deck
Under‑represented indole–pyrazole chemotype
Phenotypic screening & target‑agnostic hit finding
Hit‑to‑lead optimisation
Lead‑like MW & low H‑bond donor count
Property‑driven optimisation & developability profiling
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